3-(2,3-dimethylphenyl)-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one
Description
The compound 3-(2,3-dimethylphenyl)-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one features a thieno[3,2-d]pyrimidin-4(3H)-one core, a bicyclic heteroaromatic system with sulfur and nitrogen atoms. Key structural attributes include:
- Position 3: A 2,3-dimethylphenyl group, providing steric bulk and lipophilicity.
- Position 2: A sulfanyl (-S-) group linked to a 2-oxoethyl moiety bearing a 6-methyl-2,3-dihydro-4H-1,4-benzoxazine substituent.
This structural complexity differentiates it from simpler thienopyrimidine derivatives and may influence pharmacological properties such as kinase inhibition or antiproliferative activity.
Properties
IUPAC Name |
3-(2,3-dimethylphenyl)-2-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c1-15-7-8-21-20(13-15)27(10-11-31-21)22(29)14-33-25-26-18-9-12-32-23(18)24(30)28(25)19-6-4-5-16(2)17(19)3/h4-9,12-13H,10-11,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAUQARLEXOOHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN2C(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC(=C5C)C)SC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2,3-dimethylphenyl)-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer effects, antibacterial activity, and other pharmacological profiles.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Features:
- Thieno[3,2-d]pyrimidinone core : This structural motif is often associated with various biological activities.
- Benzoxazine derivative : Known for its diverse pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer activity of compounds similar to the one in focus. For instance, derivatives of benzoxazine have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 14f | MDA-MB-231 | 7.84 - 16.2 |
| 14f | PC-3 | 98% inhibition at 25 µM |
| 14f | U-87 MG | >50% activity at 25 µM |
These results indicate that modifications in the structure can lead to enhanced anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
Antibacterial Activity
The compound's potential antibacterial properties have been explored through various assays. The presence of sulfur in the thieno-pyrimidine structure may contribute to its antibacterial efficacy. Compounds with similar scaffolds have demonstrated notable activity against Gram-positive and Gram-negative bacteria.
The proposed mechanisms for the anticancer and antibacterial activities include:
- Inhibition of DNA synthesis : Compounds may interfere with nucleic acid synthesis in rapidly dividing cells.
- Induction of oxidative stress : This leads to cellular damage and apoptosis in cancer cells.
Case Studies
- Anticancer Screening : A study screened a library of compounds against multicellular spheroids derived from human breast cancer cells (MCF7). The compound exhibited significant cytotoxicity, suggesting its potential as a lead compound for further development .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications at specific positions on the benzoxazine ring can enhance biological activity. For instance, introducing electron-donating groups at certain positions significantly improved anticancer efficacy .
Comparison with Similar Compounds
Structural Analogues of Thieno[3,2-d]pyrimidin-4(3H)-ones
The following table highlights key structural and functional differences between the target compound and its analogues:
Key Observations
Substituent Complexity : The target’s benzoxazine group is unique among analogues, which typically feature aryl or alkyl chains at position 2. Benzoxazines may confer selective binding to enzymes like kinases or GPCRs due to their fused heterocyclic structure .
Position 3 Modifications : The 2,3-dimethylphenyl group contrasts with simpler phenyl or methoxyphenyl groups in analogues. Increased steric bulk here could influence pharmacokinetics (e.g., CYP450 interactions) .
Sulfanyl Linker: Common across all compounds, this group likely facilitates covalent or non-covalent interactions with cysteine residues or metal ions in biological targets .
Research Findings on Analogues
Antiproliferative Activity
- Thieno[2,3-d]pyrimidin-4(3H)-ones (): Derivatives with aryl substituents at position 2 showed IC50 values of 1–10 µM against colorectal (HCT-116) and breast (MCF-7) cancer cells. Activity correlated with electron-withdrawing groups (e.g., halogens) enhancing cytotoxicity .
- Pyrido-Thieno-Pyrimidines (): Compounds with pyrazole moieties exhibited moderate activity (IC50 ~15–30 µM) against prostate cancer (PC-3) cells, suggesting fused rings may improve tumor selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
